2-[(4-bromophenyl)amino]acetonitrile
Description
2-[(4-Bromophenyl)amino]acetonitrile is a nitrile derivative featuring a brominated phenyl group and an amino moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks, pharmaceuticals, and materials science applications. Its structure combines electron-withdrawing (bromine, cyano) and electron-donating (amino) groups, enabling diverse reactivity patterns.
Properties
CAS No. |
28363-24-8 |
|---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazocoupling Insertion Reaction
The most well-documented method involves a diazoacetonitrile intermediate generated via the reaction of aminoacetonitrile hydrochloride with sodium nitrite under controlled conditions. This approach, adapted from the synthesis of analogous chloro-substituted compounds, proceeds as follows:
-
Generation of diazoacetonitrile : A degassed aqueous solution of aminoacetonitrile hydrochloride (2.0 mol/L) and sodium nitrite (2.4 mol/L) is fed into a microreactor at 55°C, followed by rapid cooling in an ice bath to stabilize the reactive diazo species.
-
N–H Insertion reaction : The diazoacetonitrile solution is introduced to a degassed mixture of 4-bromoaniline and iron(III) tetraphenylporphyrin chloride (FeTPPCl, 1 mol%) in toluene. The reaction proceeds at room temperature, forming the target compound via catalytic insertion into the N–H bond of the aromatic amine.
Key Reaction Parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | 55°C (diazo generation); RT (insertion) |
| Catalyst | FeTPPCl (1 mol%) |
| Solvent | Toluene |
| Reaction Time | 1–3 hours |
| Yield | 70–85% (purified via column chromatography) |
This method’s efficiency stems from the microreactor’s ability to maintain precise temperature control and minimize side reactions, ensuring high purity.
Optimization of Reaction Conditions
Catalytic Efficiency and Solvent Effects
The choice of catalyst significantly impacts yields. FeTPPCl outperforms other metalloporphyrins due to its electron-deficient core, which facilitates diazo insertion. Solvent screening reveals toluene as optimal, balancing solubility and reaction kinetics without promoting decomposition.
Characterization and Analytical Data
Spectroscopic Identification
-
1H NMR : A singlet at δ 4.18–4.27 ppm corresponds to the methylene (–CH2CN) group, while aromatic protons of the 4-bromophenyl moiety appear as a doublet near δ 7.45–7.60 ppm.
-
13C NMR : Signals at δ 115–120 ppm (CN) and δ 130–135 ppm (C–Br) confirm the structure.
-
IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1647–1660 cm⁻¹ (amide C=O, if present) are diagnostic.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol | |
| Boiling Point | 362.5±27.0°C (760 mmHg) | |
| Density | 1.6±0.1 g/cm³ | |
| Flash Point | 173.0±23.7°C |
Challenges and Mitigation Strategies
Byproduct Formation
Competing pathways may yield bis-arylated products or hydrolyzed derivatives (e.g., 2-[(4-bromophenyl)amino]acetamide). Strategies include:
Purification Techniques
Column chromatography (silica gel, hexane/ethyl acetate eluent) remains the gold standard, achieving >95% purity. Recrystallization from hexane/ether mixtures offers a scalable alternative.
Industrial and Research Applications
The compound’s utility as a precursor to bioactive quinoline derivatives underscores its importance. Recent studies highlight its role in synthesizing DNA gyrase inhibitors, which disrupt bacterial replication .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)amino]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing a bromophenyl moiety exhibit significant antimicrobial properties. The presence of the bromine atom in 2-[(4-bromophenyl)amino]acetonitrile enhances its biological activity, potentially making it a candidate for developing new antimicrobial agents. For instance, the compound has shown promising results in inhibiting bacterial biofilm formation and exhibiting antioxidant activity, which is crucial for combating infections .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using methods such as DPPH and ABTS assays. The compound demonstrated moderate antioxidant effects, which may be beneficial in formulations aimed at reducing oxidative stress in biological systems .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives through nucleophilic substitution reactions or coupling reactions with other electrophiles. This versatility makes it valuable in the development of more complex organic molecules for pharmaceutical applications .
Polymer Chemistry
The compound's nitrile functional group allows it to participate in polymerization reactions, leading to the creation of novel polymeric materials with enhanced thermal and mechanical properties. These materials can find applications in coatings, adhesives, and composite materials .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Enhanced activity due to bromine substitution |
| Antioxidant Formulation | Moderate antioxidant capacity observed | |
| Organic Synthesis | Building Block for Derivatives | Versatile in nucleophilic substitutions |
| Material Science | Polymer Development | Potential for enhanced thermal/mechanical properties |
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Synthesis of Novel Derivatives
In another study focusing on synthetic methodologies, researchers utilized this compound as a precursor for synthesizing novel oxazoline derivatives. These derivatives were characterized for their biological activity and showed improved profiles compared to their parent compounds, highlighting the utility of this building block in drug discovery .
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)amino]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Halogen-Substituted Derivatives
- 2-(4-Bromophenyl)-2-phenylacetonitrile (19b): Synthesized in 44% yield via a general procedure, this compound replaces the amino group with a phenyl ring. The lower yield compared to amino-substituted analogs (e.g., 87% for acrylonitrile IIb in ) suggests steric or electronic challenges in aryl-aryl bond formation .
- (Z)-2-(4-Bromophenyl)-3-(4-fluorophenyl)acrylonitrile (IId) : Incorporates a fluorophenyl group, synthesized in 85% yield via condensation. Fluorine’s electronegativity enhances stability and influences π-stacking in biological targets .
- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile: Features additional fluorine substituents, which may improve metabolic stability in drug design. No yield data are provided, but structural analogs suggest similar synthetic routes .
Amino-Functionalized Derivatives
- 2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile: Contains multiple substituents (Br, F, NH₂), highlighting the impact of electron-withdrawing groups on nitrile reactivity. Safety data indicate precautions for inhalation exposure .
Physicochemical and Spectral Properties
Key Observations :
- The cyano group (~2240 cm⁻¹ in IR) is a consistent marker across derivatives.
- Bromine and fluorine substituents downfield-shift aryl protons in NMR .
- Higher LogP values (e.g., 3.51 for fluorophenylamino analog) suggest enhanced lipophilicity compared to polar amino derivatives .
Antimicrobial Activity
- Bi-α-amino nitriles: Derivatives like 2,2'-(1,2-phenylenebis(azanediyl))bis(2-(4-hydroxy-3-methoxyphenyl)acetonitrile) exhibit broad-spectrum antibacterial activity, attributed to polydentate binding modes .
Material Science
- Nonlinear Optical Materials: The dye (E)-2-(2-(4-((4-bromophenyl)(phenyl)amino)styryl)-6-tert-butyl-4H-pyran-4-ylidene)malononitrile demonstrates strong second harmonic generation (SHG) due to non-centrosymmetric alignment, a property enhanced by bromine’s polarizability .
Reactivity and Functionalization
- Hydrolysis: 2-(4-Bromophenyl)-2-(2-fluorophenyl)acetonitrile undergoes hydrolysis to acetamide (15) under basic conditions (6 N NaOH, ethanol, 84°C), showcasing nitrile-to-amide conversion .
- Cyclization: (E)-2-(4-Bromophenyl)-2-(3-oxoindolin-2-ylidene)-acetonitrile forms via oxidative cyclization (87% yield), emphasizing the role of the amino group in facilitating heterocycle formation .
Biological Activity
The compound 2-[(4-bromophenyl)amino]acetonitrile , also known as a bromophenyl amino derivative, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its relevance in drug development.
Molecular Structure:
- Molecular Formula: C9H9BrN2
- Molecular Weight: 215.09 g/mol
- CAS Number: 11172146
The presence of the bromophenyl group is significant as it influences the compound's lipophilicity and overall biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 |
| Escherichia coli | 2.33 to 156.47 |
| Candida albicans | 16.69 to 78.23 |
| Fusarium oxysporum | 56.74 to 222.31 |
These findings suggest that the compound has potential applications in treating infections caused by resistant strains of bacteria and fungi .
The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific molecular targets within pathogens. The bromine atom enhances the electron-withdrawing capacity of the phenyl ring, facilitating stronger interactions with microbial enzymes and receptors, leading to inhibition of vital metabolic pathways in these organisms .
Case Studies
-
Anthelmintic Activity:
- Amino-acetonitrile derivatives, including related compounds, have been studied for their effectiveness against gastrointestinal nematodes (GINs). For instance, monepantel, a well-known amino-acetonitrile derivative, demonstrated high efficacy against GINs resistant to other classes of anthelmintics . This highlights the potential of similar compounds in veterinary medicine.
- Resistance Studies:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with other amino-acetonitrile derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Monepantel | High efficacy against GINs | Effective even against resistant strains |
| Other Amino-Acetonitriles | Variable efficacy | Often dependent on structural modifications |
This comparison underscores the importance of structural features in determining biological activity.
Q & A
Q. What are the common synthetic routes for 2-[(4-bromophenyl)amino]acetonitrile derivatives?
- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:
- Azetidine Scaffolds : React benzyl alcohol derivatives with 2-bromoacetonitrile in acetonitrile under reflux (85°C) with potassium carbonate as a base, yielding ~62% product. Purification involves chromatography and recrystallization .
- Acrylonitrile Derivatives : Condense 2-(4-bromophenyl)acetonitrile with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under basic conditions, achieving yields up to 96%. Products are validated via NMR and comparison to literature spectra .
- Key Characterization : ¹H/¹³C NMR (e.g., δ 7.47 ppm for aromatic protons), IR (e.g., ν 3057 cm⁻¹ for C-H stretch), and elemental analysis (e.g., C: 67.64% calculated vs. 67.76% observed) confirm structures .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and nitrile carbons (δ ~117 ppm). For example, δ 143.2 ppm in ¹³C NMR corresponds to trityl-protected oxygen .
- IR Spectroscopy : Detect nitrile stretches (ν ~2250 cm⁻¹) and hydroxyl groups (ν 3393 cm⁻¹) .
- Elemental Analysis : Validate purity (e.g., %Br: 13.64% calculated vs. 12.13% observed, within acceptable experimental error) .
Advanced Questions
Q. How can stereochemical outcomes be controlled in azetidine synthesis?
- Methodological Answer : Stereochemistry is influenced by chiral starting materials and reaction conditions:
- Chiral Precursors : Use enantiopure amino diols (e.g., ent-1b) to produce ent-4a with 58% yield and defined configurations .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, favoring specific diastereomers. Cooling (-78°C) minimizes racemization .
- Validation : Compare optical rotations (e.g., [α]D²⁵ = +1.22 for ent-4a) and NOESY NMR to confirm stereochemistry .
Q. What strategies resolve contradictions in spectral data for novel derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, HRMS (e.g., HRMS m/z 585.1342 observed vs. 585.1308 calculated for C₃₃H₃₁BrClN₂O⁺), and X-ray crystallography (e.g., CCDC data in ) .
- Replicate Reactions : Reproduce syntheses under standardized conditions to identify procedural variability (e.g., 62% vs. 40% yields in multi-step reactions due to purification differences) .
Q. How do computational methods enhance understanding of electronic properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
